4-(1H-Indazol-3-YL)butan-2-on

Übersicht

Beschreibung

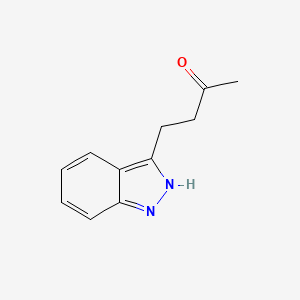

4-(1H-Indazol-3-YL)butan-2-one is a useful research compound. Its molecular formula is C11H12N2O and its molecular weight is 188.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-(1H-Indazol-3-YL)butan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1H-Indazol-3-YL)butan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antiflammatorische Anwendungen

Indazol-Derivate haben sich als signifikant entzündungshemmend erwiesen . Beispielsweise haben 2,3-disubstituierte Tetrahydro-2H-indazole in verschiedenen experimentellen Modellen vielversprechende Ergebnisse in Bezug auf das antiinflammatorische Potenzial in vivo gezeigt .

Antimikrobielle Anwendungen

Es wurde berichtet, dass Indazol-basierte Verbindungen antimikrobielle Eigenschaften aufweisen . Damit sind sie potenzielle Kandidaten für die Entwicklung neuer antimikrobieller Medikamente.

Anti-HIV-Anwendungen

Indazol-Derivate haben sich als potenzielle Anti-HIV-Mittel erwiesen . Dies deutet darauf hin, dass sie bei der Entwicklung neuer therapeutischer Strategien für HIV eingesetzt werden könnten.

Antikrebsanwendungen

Indazol-Derivate haben Antikrebsaktivitäten gezeigt . Beispielsweise haben 3-Amino-1H-indazol-1-carboxamide eine vielversprechende antiproliferative Aktivität gezeigt und das Wachstum vieler neoplastischer Zelllinien gehemmt . Eine weitere Verbindung, 10ec, induziert in BT-474-Zellen Apoptose .

Hypoglykämische Anwendungen

Es wurde festgestellt, dass Indazol-Derivate hypoglykämische Aktivitäten besitzen . Dies deutet darauf hin, dass sie zur Behandlung von Diabetes eingesetzt werden könnten.

Antiprotozoale Anwendungen

Indazol-basierte Verbindungen haben sich als potenzielle Antiprotozoenmittel erwiesen . Damit sind sie potenzielle Kandidaten für die Entwicklung neuer Medikamente zur Behandlung von Protozoeninfektionen.

Antihypertensive Anwendungen

Indazol-Derivate haben sich als antihypertensive Mittel erwiesen . Dies deutet darauf hin, dass sie zur Behandlung von Bluthochdruck eingesetzt werden könnten.

Agrochemische Anwendungen

Einige Indazol-Derivate, wie z. B. CGR3, stimulieren das Wurzelwachstum und beeinflussen die Konzentration endogener Hormone (IAA, ABA und GA3), was eine wichtige Rolle bei der Steuerung der Entwicklung der Primärwurzel spielt . Dies deutet darauf hin, dass sie als Agrochemikalien zur Förderung des Pflanzenwachstums eingesetzt werden könnten.

Wirkmechanismus

Target of Action

The primary targets of 4-(1H-Indazol-3-YL)butan-2-one are CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and response to DNA damage .

Mode of Action

4-(1H-Indazol-3-YL)butan-2-one interacts with its targets by inhibiting, regulating, and/or modulating the activity of these kinases . This interaction leads to changes in the cell cycle progression and DNA damage response, potentially leading to cell death in the case of cancer cells .

Biochemical Pathways

The compound affects the pathways related to cell cycle regulation and DNA damage response . The downstream effects include altered cell cycle progression, DNA repair mechanisms, and potentially, induction of cell death .

Result of Action

The molecular and cellular effects of 4-(1H-Indazol-3-YL)butan-2-one’s action include changes in cell cycle progression, alterations in DNA repair mechanisms, and potential induction of cell death . These effects are particularly relevant in the context of cancer treatment, where the goal is to selectively induce cell death in cancer cells .

Biochemische Analyse

Biochemical Properties

4-(1H-Indazol-3-YL)butan-2-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indazole derivatives are known to exhibit inhibitory effects on certain enzymes, such as tyrosine kinases and cyclooxygenases These interactions can modulate signaling pathways and biochemical processes within cells

Cellular Effects

4-(1H-Indazol-3-YL)butan-2-one has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives have been reported to exhibit anti-inflammatory, antitumor, and antibacterial activities . These effects are mediated through the regulation of key signaling molecules and transcription factors, leading to changes in gene expression and metabolic pathways. The impact of 4-(1H-Indazol-3-YL)butan-2-one on specific cell types and cellular processes needs to be further explored to understand its full range of cellular effects.

Molecular Mechanism

The molecular mechanism of action of 4-(1H-Indazol-3-YL)butan-2-one involves its interactions with biomolecules at the molecular level. It can bind to specific targets, such as enzymes or receptors, leading to inhibition or activation of their activity. For instance, indazole derivatives have been shown to inhibit the activity of tyrosine kinases, which play a crucial role in cell signaling and proliferation . Additionally, 4-(1H-Indazol-3-YL)butan-2-one may influence gene expression by modulating transcription factors and epigenetic regulators. Understanding the precise molecular interactions and mechanisms of action of this compound is essential for elucidating its therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(1H-Indazol-3-YL)butan-2-one may change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies on indazole derivatives have shown that their stability and degradation can vary depending on the experimental conditions Long-term exposure to 4-(1H-Indazol-3-YL)butan-2-one may lead to cumulative effects on cellular processes, including alterations in gene expression, protein activity, and metabolic pathways

Dosage Effects in Animal Models

The effects of 4-(1H-Indazol-3-YL)butan-2-one can vary with different dosages in animal models. Studies on indazole derivatives have demonstrated that their biological activity and toxicity are dose-dependent . At lower doses, 4-(1H-Indazol-3-YL)butan-2-one may exhibit beneficial effects, such as anti-inflammatory or antitumor activity. At higher doses, it may cause toxic or adverse effects, including organ damage or disruption of normal cellular function. Determining the optimal dosage and understanding the threshold effects of this compound are crucial for its safe and effective use in therapeutic applications.

Metabolic Pathways

4-(1H-Indazol-3-YL)butan-2-one is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. Indazole derivatives have been reported to affect metabolic flux and metabolite levels by modulating key enzymes involved in metabolic pathways . For example, they can inhibit the activity of enzymes involved in the biosynthesis of inflammatory mediators or promote the degradation of specific metabolites. Investigating the metabolic pathways and the specific enzymes or cofactors that interact with 4-(1H-Indazol-3-YL)butan-2-one is essential for understanding its metabolic fate and potential therapeutic applications.

Transport and Distribution

The transport and distribution of 4-(1H-Indazol-3-YL)butan-2-one within cells and tissues are critical for its biological activity. Indazole derivatives can interact with transporters or binding proteins that facilitate their uptake and distribution . These interactions can influence the localization and accumulation of the compound in specific cellular compartments or tissues. Understanding the transport mechanisms and distribution patterns of 4-(1H-Indazol-3-YL)butan-2-one is important for optimizing its therapeutic efficacy and minimizing potential side effects.

Subcellular Localization

The subcellular localization of 4-(1H-Indazol-3-YL)butan-2-one can affect its activity and function. Indazole derivatives may contain targeting signals or undergo post-translational modifications that direct them to specific compartments or organelles within cells . For example, they may localize to the nucleus, mitochondria, or endoplasmic reticulum, where they exert their effects on cellular processes. Investigating the subcellular localization of 4-(1H-Indazol-3-YL)butan-2-one and its impact on its activity and function is crucial for understanding its mode of action and potential therapeutic applications.

Biologische Aktivität

4-(1H-Indazol-3-YL)butan-2-one, a compound with the chemical formula CHNO and CAS number 214541-51-2, has garnered attention in recent years due to its potential biological activities. This article explores the compound's pharmacological properties, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic potential.

The following table summarizes key chemical properties of 4-(1H-Indazol-3-YL)butan-2-one:

| Property | Value |

|---|---|

| Molecular Weight | 188.226 g/mol |

| Density | 1.19 g/cm³ |

| Boiling Point | 367.2 °C |

| Flash Point | 179.5 °C |

| LogP | 2.0845 |

| PSA (Polar Surface Area) | 45.75 Ų |

Antiparasitic Activity

Research has indicated that indazole derivatives, including 4-(1H-Indazol-3-YL)butan-2-one, exhibit notable antiparasitic activity. A study focusing on Trypanosoma brucei, the causative agent of human African trypanosomiasis, identified several indazole-based compounds as potential inhibitors of trypanothione synthetase, an essential enzyme for parasite survival. The structure-activity relationship analysis revealed that modifications in the indazole ring can enhance potency against T. brucei .

The mechanism by which 4-(1H-Indazol-3-YL)butan-2-one exerts its biological effects appears to involve interference with critical metabolic pathways in parasites. In vitro assays demonstrated that this compound acted as a fast-acting cidal agent against T. brucei, although it did not cure murine models of infection, suggesting a need for further optimization .

Study on Trypanosomiasis

In a comprehensive study published in the Journal of Medicinal Chemistry, researchers evaluated various indazole derivatives for their ability to inhibit T. brucei. Among these, 4-(1H-Indazol-3-YL)butan-2-one was highlighted for its favorable pharmacokinetic properties and significant inhibition of parasite growth in laboratory settings . The study also emphasized the importance of optimizing the indazole scaffold to improve selectivity and reduce toxicity.

Structure-Activity Relationship (SAR)

A detailed SAR analysis indicated that modifications at specific positions on the indazole ring could enhance biological activity. For instance, substituents that increase hydrophilicity were found to improve solubility and bioavailability, which are critical for therapeutic efficacy .

Eigenschaften

IUPAC Name |

4-(2H-indazol-3-yl)butan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-8(14)6-7-11-9-4-2-3-5-10(9)12-13-11/h2-5H,6-7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDLAOGKXZIBTLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC1=C2C=CC=CC2=NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00699074 | |

| Record name | 4-(2H-Indazol-3-yl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00699074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214541-51-2 | |

| Record name | 4-(2H-Indazol-3-yl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00699074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.